Menadione-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

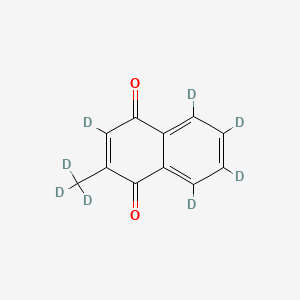

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-JGUCLWPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703033 |

Source

|

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478171-80-1 |

Source

|

| Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Menadione-d8: Chemical Properties, Structure, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Vitamin K Research

In the landscape of modern analytical chemistry and drug development, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Menadione-d8, a deuterated analog of Menadione (Vitamin K3), serves as a critical tool in this domain. Its near-identical physicochemical properties to the unlabeled Menadione, coupled with a distinct mass difference, allow for the mitigation of matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative data.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical applications of this compound, with a particular focus on its utility for researchers and professionals in the pharmaceutical and life sciences.

Chemical Properties and Structure of this compound

This compound is a synthetic, isotopically labeled form of Menadione, where eight hydrogen atoms have been replaced by deuterium. This substitution results in a molecule with a higher molecular weight but with chemical reactivity and chromatographic behavior that are virtually identical to its non-deuterated counterpart.

The core structure of Menadione is 2-methyl-1,4-naphthoquinone. In this compound, the three hydrogen atoms of the methyl group and the five hydrogen atoms of the naphthoquinone ring are substituted with deuterium.[1]

Chemical Structure of this compound:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

-

Choice of Deuterated Precursor: Starting with a fully deuterated naphthalene ring ensures the deuterium atoms are incorporated into the core structure.

-

Deuterated Methyl Source: Using a deuterated methylating agent in a reaction like a Friedel-Crafts acylation followed by reduction, or a direct methylation with a deuterated reagent, would introduce the CD3 group.

-

Oxidation Step: The oxidation of the deuterated 2-methylnaphthalene derivative to the corresponding naphthoquinone is a critical step. Various oxidizing agents can be used, and the choice depends on the desired yield and selectivity. [2]* Purification: Chromatographic techniques such as column chromatography are essential to isolate the pure this compound from reaction byproducts and unreacted starting materials.

Alternatively, a hydrogen-deuterium exchange reaction on unlabeled Menadione could be performed using a suitable catalyst and a deuterium source like D₂O. [3]However, controlling the specific positions and the degree of deuteration can be challenging with this method.

Analytical Applications: this compound as an Internal Standard

The primary and most significant application of this compound is its use as an internal standard for the quantitative analysis of Menadione in various biological samples, including plasma, urine, and tissue extracts, using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This is because this compound co-elutes with the analyte (Menadione) during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis are effectively normalized, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Menadione in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a clean polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 2 mL of a mixture of hexane and isopropanol (3:2, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of vitamin K analogs.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometric Parameters:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Menadione: Q1: 173.1 m/z → Q3: 105.0 m/z (quantifier), 173.1 m/z → 77.0 m/z (qualifier).

-

This compound: Q1: 181.1 m/z → Q3: 108.9 m/z. [4]* Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

-

Caption: Workflow for the quantification of Menadione using this compound.

Applications in Drug Development and Research

The accurate quantification of Menadione is crucial in various research and drug development contexts, and this compound plays a pivotal role in these studies.

-

Pharmacokinetic Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of vitamin K and its analogs, this compound is essential for accurately measuring the concentration of Menadione in biological fluids over time. [6][7]* Metabolism Studies: Menadione is a catabolic product of other forms of vitamin K, such as phylloquinone (vitamin K1). [6][8]this compound can be used to trace the metabolic pathways of these vitamins and understand their interconversion in the body.

-

Drug-Drug Interaction Studies: Some drugs can affect the metabolism of vitamin K. This compound can be used in studies to assess the impact of new drug candidates on vitamin K metabolism. [9]* Toxicology Studies: Menadione can be toxic at high doses. Accurate quantification using this compound is important in toxicological studies to establish safe dosage levels. [10]* Clinical Diagnostics: The measurement of vitamin K levels is important for diagnosing and managing certain medical conditions related to blood clotting and bone health. This compound helps ensure the accuracy of these diagnostic tests.

Safety and Handling

This compound should be handled with the same precautions as unlabeled Menadione. It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. It should be stored in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound is a vital tool for researchers, scientists, and drug development professionals working with vitamin K and related compounds. Its use as an internal standard in mass spectrometric analyses provides the accuracy and precision required for reliable quantitative data in complex biological matrices. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for its effective implementation in research and development, ultimately contributing to advancements in our understanding of vitamin K metabolism and the development of new therapeutics.

References

-

da Silva, A. F., de Faria, A. R., & de Almeida, M. V. (2020). Menadione: a platform and a target to valuable compounds synthesis. Beilstein Journal of Organic Chemistry, 16, 2236–2261. [Link]

-

Thijssen, H. H. W., Vervoort, L. M. T., Schurgers, L. J., & Shearer, M. J. (2006). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition, 95(2), 260–266. [Link]

-

Okano, T., Nakagawa, K., & Kamao, M. (2015). Menadione is a catabolic product of oral vitamin K1 in the intestine and a circulating precursor of tissue menaquinone-4 in rats. The Journal of biological chemistry, 290(31), 19272–19285. [Link]

-

Hengst, D., Poe, H., & Scheurell, C. (2019). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Presented at the AOAC Annual Meeting and Exposition 2019. [Link]

-

Thijssen, H. H., Vervoort, L. M., Schurgers, L. J., & Shearer, M. J. (2006). Menadione is a metabolite of oral vitamin K. The British journal of nutrition, 95(2), 260–266. [Link]

-

European Agency for the Evaluation of Medicinal Products. (1998). Phytomenadione (Vitamin K1) and Menadione (Vitamin K3) Summary Report. [Link]

-

Committee for Veterinary Medicinal Products. (1998). Phytomenadione (Vitamin K1) and Menadione (Vitamin K3) Summary Report. [Link]

-

Kovács, D., Fazekas, E., Szabó, P., & Joó, F. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(2), 523. [Link]

-

Hassan, G. S. (2013). Menadione. Profiles of drug substances, excipients, and related methodology, 38, 227–313. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Hengst, D., Poe, H., & Scheurell, C. (2019). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. AOAC INTERNATIONAL. [Link]

-

Sidorova, I. A., & Grishanova, A. I. (2004). Dose- and time-dependent effects of menadione on enzymes of xenobiotic metabolism in rat liver. Bulletin of experimental biology and medicine, 137(3), 231–234. [Link]

-

Kamao, M., Suhara, Y., Tsugawa, N., Uwano, T., Yamaguchi, M., Uenishi, K., Ishida, H., Okano, T., & Nakagawa, K. (2017). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 33(7), 863–867. [Link]

-

Kovács, D., Fazekas, E., Szabó, P., & Joó, F. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(2), 523. [Link]

-

Chung, J. H., Rubin, R. J., & Cha, Y. N. (1993). Effects of vitamin K1 and menadione on ethanol metabolism and toxicity. Drug and chemical toxicology, 16(4), 383–394. [Link]

-

Peitl, B., Srebrenik, S., & Galić, N. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 5(1), 7. [Link]

-

de Freitas, T. S., de Medeiros, P. F. V., de Araújo-Júnior, J. X., da Silva, J. A., da Silva, R. M. F., de Oliveira, A. P., de Siqueira-Júnior, J. P., & de Souza, E. L. (2018). Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism. Microbial pathogenesis, 117, 289–294. [Link]

-

Al-Sabti, O. A., & El-Din, M. S. (2014). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Journal of analytical methods in chemistry, 2014, 674251. [Link]

-

Sullivan, T. W., & Kingan, J. R. (1962). Vitamin K Activity of Menadione Dimethylpyrimidinol Bisulfite in Chicks. Poultry Science, 41(5), 1591-1594. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. researchgate.net [researchgate.net]

- 6. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of vitamin K1 and menadione on ethanol metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dose- and time-dependent effects of menadione on enzymes of xenobiotic metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Menadione-d8

Introduction: The Significance of Deuterated Menadione

Menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor for the synthesis of Vitamin K1 and K2.[1][2] In pharmaceutical research and development, particularly in metabolic and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. Menadione-d8, a deuterated analog of menadione, is frequently employed as an internal standard for the precise quantification of Vitamin K3 in complex biological matrices, dietary supplements, and fortified foods using mass spectrometry.[3] The incorporation of eight deuterium atoms (d8) provides a significant mass shift (M+8), which allows for clear differentiation from the unlabeled endogenous compound, ensuring high accuracy and sensitivity in analytical methods.[3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization required for the preparation of high-purity this compound.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound (2-(Methyl-d3)-1,4-naphthoquinone-3,5,6,7,8-d5) requires a multi-step approach that logically separates the deuteration of the aromatic core from the final oxidation to the quinone. The most common and efficient strategy involves two key stages:

-

Preparation of a Fully Deuterated Precursor: The synthesis begins with the preparation of deuterated 2-methylnaphthalene. This precursor must incorporate deuterium atoms at the desired positions: three on the methyl group and four on the unsubstituted aromatic ring.

-

Oxidation to the Naphthoquinone: The deuterated 2-methylnaphthalene is then selectively oxidized to yield the final product, this compound. This step must be carefully controlled to maximize the yield of the desired 1,4-naphthoquinone and minimize side products.[1][2]

This staged approach allows for greater control over the isotopic labeling and simplifies the purification of the final product.

Section 2: Synthesis of the Deuterated Precursor: 2-Methylnaphthalene-d8

The critical first step is the synthesis of the fully deuterated precursor. While various methods exist for deuterium incorporation into aromatic systems, a robust method involves the use of high-temperature deuterium oxide (D₂O).

Causality in Experimental Design: High-Temperature Deuteration

The choice of high-temperature D₂O is based on its ability to act as a deuterium source for H-D exchange on the aromatic ring of 2-methylnaphthalene.[4][5] Near its critical point, the properties of D₂O change dramatically, making it an effective medium for this exchange reaction, often without the need for harsh catalysts that could promote side reactions.[4][5] Studies have shown that deuteration efficiencies can reach up to 100% at temperatures around 450 °C.[4][5] The use of a base catalyst, such as sodium deuteroxide (NaOD), can improve the reproducibility of the exchange process.[4][5]

Experimental Protocol: Preparation of 2-Methylnaphthalene-d7

This protocol is an adaptation of established high-temperature deuteration methods.[4][5]

-

Reactor Preparation: A high-pressure batch reactor constructed of a suitable alloy (e.g., Hastelloy C-22) is charged with 2-methylnaphthalene and D₂O.

-

Catalyst Addition: A catalytic amount of NaOD in D₂O is added to the mixture.

-

Reaction Conditions: The reactor is sealed and heated to approximately 400-450 °C for a specified period to facilitate complete H-D exchange on the aromatic ring.

-

Work-up and Isolation: After cooling, the organic phase containing 2-methylnaphthalene-d7 is separated from the aqueous phase. The product is then purified, typically by distillation or chromatography.

Note: The methyl group is generally less susceptible to exchange under these conditions. Therefore, starting with 2-(methyl-d3)-naphthalene is a more direct route to the fully labeled precursor if available. If not, subsequent specific deuteration of the methyl group would be required.

Section 3: Oxidation of Deuterated 2-Methylnaphthalene

With the deuterated precursor in hand, the next critical stage is the selective oxidation to form the 1,4-naphthoquinone structure. A variety of oxidizing agents have been reported for this transformation, with chromium-based reagents being historically significant and effective.[1]

Rationale for Oxidant Selection

Chromium(VI) oxide (CrO₃) or sodium dichromate in an acidic medium (such as acetic or sulfuric acid) is a classic and powerful oxidant for converting 2-methylnaphthalene to menadione.[1] This method, pioneered by Fieser, reliably produces menadione, although yields can vary.[1] The reaction proceeds via attack on the electron-rich naphthalene ring system.[6] While modern methods often favor greener oxidants like H₂O₂, the chromium-based approach is well-documented and provides a reliable pathway for this specific transformation.[1][2]

Overall Synthetic Workflow Diagram

Sources

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 3. 维生素K3-d8 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Significance of Isotopic Labeling in Vitamin K Research

An In-Depth Technical Guide to Deuterated Menadione (Vitamin K3-d8)

Menadione, known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active Vitamin K2, specifically menaquinone-4 (MK-4).[1][2] While not found naturally, its conversion within the body to MK-4 makes it a subject of significant interest in understanding Vitamin K metabolism, which is crucial for processes like blood coagulation and bone health.[1][3] The introduction of deuterated menadione (Vitamin K3-d8), a stable, non-radioactive isotopologue of menadione, has provided researchers with a powerful tool to dissect its metabolic fate and to achieve precise quantification in complex biological matrices.[4]

The replacement of hydrogen atoms with deuterium, a heavy isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties.[5] This subtle modification is the cornerstone of its utility. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[6] This can slow metabolic processes involving the cleavage of this bond, offering a strategy to enhance a drug's metabolic stability.[5][7] More commonly in analytical sciences, the mass difference makes deuterated compounds ideal internal standards for mass spectrometry-based quantification, as they behave almost identically to their non-deuterated counterparts during sample preparation and chromatographic separation but are distinguishable by their mass-to-charge ratio.[7]

This guide provides a comprehensive overview of deuterated menadione, from its fundamental properties to its advanced applications in research and drug development, tailored for scientists and professionals in the field.

Section 1: Core Characteristics of Deuterated Menadione (K3-d8)

Deuterated menadione is a synthetic analog of Vitamin K3 where eight hydrogen atoms have been replaced with deuterium.[8] This includes the three hydrogens of the methyl group and five hydrogens on the naphthalene ring structure.[4] Its primary application is as an internal standard for the precise quantification of Vitamin K3 in various samples, including dietary supplements, fortified foods, and biological matrices like plasma or urine.[4][9]

Data Presentation: Physicochemical Properties

The key properties of Vitamin K3-d8 are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Synonyms | Menadione-d8, 2-(Methyl-d3)-1,4-naphthoquinone-3,5,6,7,8-d5 | [4][8] |

| CAS Number | 478171-80-1 | [4][8] |

| Chemical Formula | C₁₁D₈O₂ | [8] |

| Molecular Weight | 180.23 g/mol | |

| Appearance | Bright yellow to green solid/powder | [2][4] |

| Isotopic Purity | ≥98 atom % D | |

| Storage Temperature | -20°C | [4] |

| Solubility | Sparingly soluble in DMSO and Ethanol | [8] |

Section 2: The Biological Journey of Menadione

To appreciate the utility of K3-d8 as a metabolic tracer, it is essential to first understand the biological role of its non-deuterated counterpart, menadione.

Mechanism of Action: The Vitamin K Cycle

Menadione itself is biologically inactive.[3] Upon administration, it is converted in the body to menaquinone-4 (MK-4), an active form of Vitamin K2.[1][2] This conversion is a critical step for its participation in vital physiological processes. The central role of active Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.[10] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues on certain proteins to form gamma-carboxyglutamate (Gla).[3][10]

These "Gla-proteins" are essential for:

-

Blood Coagulation: Carboxylation is required to activate clotting factors II (prothrombin), VII, IX, and X, enabling them to bind calcium and participate in the coagulation cascade.[1][11]

-

Bone Metabolism: The protein osteocalcin, synthesized by bone-forming cells, requires carboxylation to properly bind calcium and support bone mineralization.[3]

-

Cardiovascular Health: Matrix Gla-protein (MGP) is a vitamin K-dependent protein that helps inhibit the calcification of blood vessels.[3]

The conversion and regeneration of Vitamin K is a cyclical process. The active, reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation reaction. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to its active form, completing the cycle.[3][10]

Caption: The Vitamin K cycle showing activation and regeneration.

Metabolic Conversion Pathway

Recent research has clarified that menadione is a key intermediate in the body's conversion of dietary Vitamin K1 (phylloquinone) into tissue MK-4.[12][13] Orally ingested Vitamin K1 undergoes side-chain cleavage in the intestine to release menadione, which then circulates and is taken up by various tissues.[13][14] In the target tissues, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadione to form MK-4.[2][13]

Caption: Conversion of oral Vitamin K1 to tissue MK-4 via Menadione.

Section 3: Core Applications in Research & Development

The unique properties of K3-d8 make it an invaluable tool for researchers. Its applications primarily fall into two categories: as an internal standard for robust quantification and as a tracer for metabolic studies.

K3-d8 as an Internal Standard for Mass Spectrometry

The gold standard for quantifying small molecules in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] However, the accuracy of this technique can be compromised by variations in sample extraction efficiency and matrix effects (ion suppression or enhancement). The use of a stable isotope-labeled internal standard (SIL-IS), such as K3-d8, is the most effective way to correct for these sources of error.

Causality Behind the Choice: K3-d8 is chemically identical to K3, meaning it behaves the same way during extraction, chromatography, and ionization. Any sample loss or matrix effects experienced by the target analyte (K3) will be mirrored by the internal standard (K3-d8). Because K3-d8 has a different mass, the mass spectrometer can measure both compounds simultaneously.[4] By calculating the ratio of the analyte signal to the internal standard signal, one can correct for experimental variability and achieve highly accurate and precise quantification.[15] K3-d8 is intended for this exact purpose in GC- or LC-MS analysis.[8]

Caption: Workflow for quantifying Menadione using K3-d8 as an internal standard.

K3-d8 as a Metabolic Tracer

Deuterium labeling allows researchers to "trace" the path of menadione through biological systems. By administering K3-d8 and then analyzing tissues or biofluids for deuterated metabolites (like MK-4-d7, where the deuterated methyl group is retained), scientists can unequivocally track the conversion process.[12][13] This approach has been instrumental in confirming that menadione is indeed an intermediate in the conversion of Vitamin K1 to MK-4.[13] Such studies are crucial for understanding vitamin K metabolism, absorption, and tissue distribution.[14][16]

Section 4: Experimental Methodologies

A self-validating protocol is one where inherent controls and logical steps ensure the reliability of the outcome. The use of K3-d8 is central to creating such a system for menadione quantification.

Experimental Protocol: Quantification of Menadione in Serum via LC-MS/MS

This protocol provides a detailed methodology for the quantification of menadione (K3) in human serum using K3-d8 as an internal standard, adapted from established methods.[15]

1. Objective: To accurately measure the concentration of menadione in serum samples.

2. Reagents and Materials:

-

Menadione (K3) and Deuterated Menadione (K3-d8) analytical standards

-

HPLC-grade Methanol, Ethanol, and Hexane

-

Human Serum (blank and study samples)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Test tubes for extraction

-

Nitrogen evaporator

-

Vortex mixer and Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

3. Preparation of Standards:

-

Stock Solutions: Prepare individual 1 mg/mL stock solutions of K3 and K3-d8 in methanol. Store at -20°C.

-

Internal Standard (IS) Working Solution: Dilute the K3-d8 stock solution to a final concentration of 1000 ng/mL in methanol.

-

Calibration Curve Standards: Serially dilute the K3 stock solution to prepare calibration standards in a blank biological matrix (e.g., charcoal-stripped serum) to cover the expected concentration range (e.g., 0.05 to 50 ng/mL).[9]

4. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Rationale: LLE is chosen for its ability to efficiently extract lipophilic compounds like Vitamin K from a complex matrix while leaving behind many interfering substances.[9]

-

Step 1: Pipette 500 µL of serum sample (calibrator, control, or unknown) into a clean test tube.

-

Step 2: Add 50 µL of the K3-d8 internal standard working solution (1000 ng/mL) to each tube. This critical step ensures the IS is present from the beginning to account for all subsequent variability.

-

Step 3: Vortex briefly to mix.

-

Step 4: Add 1.5 mL of Ethanol to precipitate proteins. Vortex for 1 minute.

-

Step 5: Add 4 mL of Hexane as the extraction solvent. Vortex vigorously for 1 minute.

-

Step 6: Centrifuge the tubes for 10 minutes at high speed (e.g., 13,000 rpm) to separate the aqueous and organic layers.

-

Step 7: Carefully transfer the upper organic (Hexane) layer to a new clean tube, avoiding the protein pellet and aqueous layer.

-

Step 8: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Step 9: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 1:3 water:methanol) compatible with the LC mobile phase.

-

Step 10: Transfer the reconstituted sample to an autosampler vial for analysis.

5. LC-MS/MS Conditions (Example):

-

Rationale: A triple quadrupole mass spectrometer operating in Scheduled Reaction Monitoring (SRM) mode provides high sensitivity and selectivity for quantification.[15]

-

Data Presentation: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | UHPLC System (e.g., Thermo Vanquish) | Provides high resolution and fast analysis times. |

| Column | C18 or PFP, e.g., 100 x 2.1 mm, <3 µm | PFP columns can offer alternative selectivity for quinones.[15] |

| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate | Additives aid in protonation for positive ion mode.[15] |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography.[15] |

| Gradient | Optimized for separation from matrix components (e.g., 4-minute gradient) | Ensures analyte elutes in a clean region of the chromatogram. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Menadione ionizes efficiently in positive mode.[15] |

| MS Detection | Scheduled Reaction Monitoring (SRM) | Maximizes dwell time and sensitivity for each analyte.[15] |

| SRM Transition K3 | To be determined empirically (e.g., m/z 173.1 -> 117.1) | Parent ion -> characteristic fragment ion for specificity. |

| SRM Transition K3-d8 | To be determined empirically (e.g., m/z 181.2 -> 125.1) | Parent ion -> characteristic fragment ion, shifted by +8 Da. |

Conclusion

Deuterated menadione (Vitamin K3-d8) is more than just a heavy version of its parent compound; it is a precision tool that enables significant advancements in biomedical and pharmaceutical research. Its role as an internal standard provides the foundation for highly accurate and reliable quantification of menadione, a critical requirement for clinical studies and quality control. Furthermore, its application as a metabolic tracer allows for the unambiguous elucidation of complex biological pathways, deepening our understanding of Vitamin K metabolism and its impact on human health. For researchers in this field, a thorough understanding of the principles and methodologies surrounding K3-d8 is essential for producing high-quality, defensible scientific data.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Menadione?[Link]

-

Pediatric Oncall. Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index. [Link]

-

Patsnap Synapse. (2024-06-15). What is Menadione used for?[Link]

-

ResearchGate. (2019-06). Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells | Request PDF. [Link]

-

PubMed Central. Vitamin K3 attenuates lipopolysaccharide-induced acute lung injury through inhibition of nuclear factor-κB activation. [Link]

-

Wikipedia. Menadione. [Link]

-

National Institutes of Health (NIH). (2023-11-13). Menadione Contribution to the In Vitro Radical Scavenging Potential of Phytochemicals Naringenin and Lignin. [Link]

-

ResearchGate. The effects of vitamin K on the multiple signaling pathways and the cellular behavior of liver cancer cells. [Link]

-

Agilent. Determination of fat-soluble vitamins A, D2, D3, E and K3 by isotope dilution and LC. [Link]

-

PubMed. (1998-12). Menadione (vitamin K3) enhances the mitogenic signal of epidermal growth factor via extracellular signal-regulated kinases. [Link]

-

ResearchGate. (2017-08). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. [Link]

-

J-Stage. (2017-07-10). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. [Link]

-

PubMed. (2017-08-10). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. [Link]

-

Wikipedia. Vitamin K. [Link]

-

National Institutes of Health (NIH). (2019-03-05). A concise review of quantification methods for determination of vitamin K in various biological matrices. [Link]

-

American Society for Nutrition. (2014-03-01). Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis. [Link]

-

National Institutes of Health (NIH). Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats. [Link]

-

Pharmaffiliates. (2024-05-20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Juniper Publishers. (2017-03-27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

MDPI. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

Wikipedia. Deuterium NMR. [Link]

-

SciSpace. Methods of Analysis of Vitamin K: A Review. [Link]

-

Waters. The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. [Link]

-

Magritek. (2022-03-31). NMR spectroscopy with protonated solvents as if you were using deuterated solvents. [Link]

-

International Journal of ChemTech Research. (2012). Potentiometric study of vitamin K3 complexes with transition metals in methanol- water and acetonitrile-water medium. [Link]

-

ClinicalTrials.gov. Determinants of Vitamin K Metabolism. [Link]

-

Chemistry LibreTexts. (2014-08-21). The Use of Deuterium in 1H NMR Spectroscopy. [Link]

Sources

- 1. What is Menadione used for? [synapse.patsnap.com]

- 2. Menadione - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Menadione? [synapse.patsnap.com]

- 4. Vitamin K3-d8 D 98atom , 97 CP 478171-80-1 [sigmaaldrich.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. caymanchem.com [caymanchem.com]

- 9. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin K - Wikipedia [en.wikipedia.org]

- 11. Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Biological Fate and Metabolism of Menadione-d8

This guide provides a comprehensive technical overview of the biological fate and metabolism of Menadione-d8, a deuterated analog of menadione (Vitamin K3). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on menadione metabolism with the principles of deuterium isotope effects to predict and analyze the metabolic profile of this compound.

Introduction: The Significance of Menadione and the Role of Deuteration

Menadione, a synthetic naphthoquinone, serves as a precursor to the biologically active Vitamin K2, specifically menaquinone-4 (MK-4).[1][2][3] Its conversion and subsequent role in vital physiological processes, including blood coagulation and bone metabolism, make it a subject of significant scientific interest.[1] The introduction of deuterium into the menadione structure to create this compound offers a powerful tool for metabolic studies. Deuteration, the replacement of hydrogen with its heavier, non-radioactive isotope deuterium, can alter the rate of metabolic reactions through the kinetic isotope effect (KIE).[4][] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[] Consequently, studying the metabolism of this compound can provide invaluable insights into the rate-limiting steps of menadione's biotransformation and help in elucidating its metabolic pathways.[4][6][7]

This guide will delve into the anticipated metabolic pathways of this compound, the analytical methodologies for its study, and the potential implications of its altered metabolism.

PART 1: Predicted Biological Fate and Metabolic Pathways of this compound

The metabolism of menadione is a complex process involving multiple enzymatic systems. Based on the known metabolic pathways of unlabeled menadione, we can predict the biological fate of this compound. The positions of the deuterium atoms in this compound are crucial for predicting how its metabolism might differ from that of menadione. Assuming the deuterium labels are on the aromatic ring and the methyl group (as is common for commercially available standards), we can anticipate the following metabolic events.[8][9]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: Menadione is absorbed from the intestine.[10][11] It is likely that this compound will follow a similar absorption mechanism.

-

Distribution: Following absorption, menadione is distributed to various tissues.[12] It can cross the blood-brain barrier.[12] this compound is expected to have a similar distribution pattern.

-

Metabolism: This is where the most significant impact of deuteration is expected. The primary metabolic transformations of menadione include:

-

Conversion to Menaquinone-4 (MK-4): Menadione is converted to the active MK-4 by the enzyme UBIAD1, which prenylates the menadione core.[12][13][14] This conversion requires the reduction of menadione to menadiol.[12]

-

Redox Cycling and Oxidative Stress: Menadione can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS), leading to oxidative stress.[15][16][17][18] This process is mediated by enzymes like NADPH-cytochrome P450 reductase.

-

Detoxification Pathways: Menadione can be detoxified through two-electron reduction to the less reactive menadiol, a reaction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase).[15] Menadiol can then be conjugated with glucuronic acid or sulfate for excretion.[10][19][20]

-

Thioether Conjugation: Menadione can react with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs), to form thioether conjugates.[21][22]

-

-

Excretion: Metabolites of menadione are primarily excreted in the urine and bile as glucuronide and sulfate conjugates.[10][19][20]

The Influence of Deuteration: The Kinetic Isotope Effect (KIE)

The presence of deuterium at sites of metabolic attack can slow down the rate of reaction. For this compound, if deuterium is present on the methyl group, any metabolic process involving the cleavage of a C-D bond on this group would be slower compared to the corresponding C-H bond cleavage in unlabeled menadione. Similarly, if the aromatic ring is deuterated, enzymatic hydroxylation of the ring by cytochrome P450 (CYP) enzymes would also be subject to a KIE.[4][7] This can lead to a phenomenon known as "metabolic switching," where the metabolism shifts to other non-deuterated sites in the molecule.[7]

Visualizing the Metabolic Pathways

Caption: Predicted metabolic pathways of this compound.

PART 2: Experimental Protocols for Studying this compound Metabolism

To investigate the biological fate and metabolism of this compound, a combination of in vitro and in vivo experimental approaches is recommended.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved in the metabolism of this compound.

Experimental Systems:

-

Liver Microsomes (Human, Rat, Mouse): To assess CYP-mediated metabolism and glucuronidation.

-

Hepatocytes (Primary or Cultured Cell Lines like HepG2): To study a broader range of metabolic pathways, including conjugation and redox cycling, in an intact cell system.[15][16]

-

Recombinant Enzymes (CYPs, NQO1, UBIAD1): To pinpoint the specific enzymes responsible for particular metabolic transformations.[13][23]

Protocol: Incubation with Liver Microsomes

-

Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add this compound (e.g., 1 µM final concentration) to initiate the reaction. Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

Incubation: Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites using LC-MS/MS.

Caption: Workflow for in vitro metabolism study of this compound.

In Vivo Pharmacokinetic and Metabolism Studies

Objective: To determine the ADME profile of this compound in a whole animal model and identify the major circulating and excreted metabolites.

Experimental Model:

-

Rodents (Rats or Mice): Commonly used for pharmacokinetic studies due to their well-characterized physiology and handling feasibility.

Protocol: Pharmacokinetic Study in Rats

-

Dosing: Administer this compound to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 or 48 hours.

-

Sample Processing:

-

Blood: Process to obtain plasma or serum.

-

Urine and Feces: Homogenize and extract metabolites. For urine, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugates.[10]

-

-

Analysis: Quantify the concentration of this compound and its metabolites in plasma, urine, and feces using a validated LC-MS/MS method. Menadione (unlabeled) can be used as an internal standard.[24]

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantitative analysis of this compound and its metabolites due to its high sensitivity and specificity.[25][26]

Key Considerations for Method Development:

-

Chromatography: A reverse-phase C18 column is typically suitable for separating menadione and its metabolites.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

Internal Standard: A stable isotope-labeled internal standard, such as Menadione-d4 or an analog with a different number of deuterium atoms, is ideal for accurate quantification. If this compound is the analyte, unlabeled menadione could be used.[24]

PART 3: Data Interpretation and Expected Outcomes

Quantitative Data Summary

| Parameter | Description | Expected Outcome for this compound vs. Menadione |

| In Vitro Intrinsic Clearance (CLint) | The rate of metabolism by liver microsomes or hepatocytes. | Potentially lower for this compound if metabolism at a deuterated site is a major clearance pathway.[7] |

| In Vivo Clearance (CL) | The rate at which the drug is removed from the body. | May be lower for this compound, leading to a longer half-life.[] |

| Area Under the Curve (AUC) | A measure of total drug exposure. | May be higher for this compound due to decreased clearance.[] |

| Metabolite Profile | The relative abundance of different metabolites. | Potential for "metabolic switching" leading to a different ratio of metabolites compared to menadione.[7] |

Implications of Altered Metabolism

A slower rate of metabolism for this compound could have several implications:

-

Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after oral administration.

-

Prolonged Half-Life: A longer duration of action may be observed.[]

-

Altered Toxicity Profile: If toxicity is mediated by a specific metabolite, a change in the metabolic profile could alter the toxicity. For menadione, toxicity is often linked to redox cycling and the generation of ROS.[12][27][28][29] A slower rate of redox cycling due to deuteration could potentially reduce this toxicity.

Conclusion

The study of the biological fate and metabolism of this compound provides a valuable opportunity to understand the intricacies of menadione's biotransformation. By leveraging the kinetic isotope effect, researchers can gain deeper insights into the enzymatic processes governing its conversion and clearance. The experimental frameworks outlined in this guide offer a robust approach to characterizing the ADME profile of this compound, ultimately contributing to a more comprehensive understanding of its pharmacological and toxicological properties. This knowledge is not only of academic interest but also holds significant potential for the development of new therapeutic agents with improved pharmacokinetic profiles.

References

-

Penchala, S. C., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

-

Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available at: [Link]

-

Wikipedia. (n.d.). Menadione. In Wikipedia. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Menadione? Patsnap Synapse. Available at: [Link]

-

Ma, J., et al. (2012). Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication. PubMed Central. Available at: [Link]

-

Thor, H., et al. (1982). The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells. The Journal of Biological Chemistry. Available at: [Link]

-

Thijssen, H. H., et al. (2006). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition. Available at: [Link]

-

Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available at: [Link]

-

Nakagawa, K., et al. (2013). Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats. The Journal of Biological Chemistry. Available at: [Link]

-

GANT, T. W., et al. (1988). The toxicity of menadione and mitozantrone in human liver-derived Hep G2 hepatoma cells. PubMed. Available at: [Link]

-

Brown, P. C., et al. (1991). The toxicity of menadione (2-methyl-1,4-naphthoquinone) and two thioether conjugates studied with isolated renal epithelial cells. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Menadione. PubChem. Retrieved from [Link]

-

ResearchGate. (2012). Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication. ResearchGate. Available at: [Link]

-

Nakagawa, K., et al. (2013). Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats. PubMed. Available at: [Link]

-

Dogan, A., et al. (2006). Cardiac and renal toxicity of menadione in rat. PubMed. Available at: [Link]

-

Taggart, W. V., & Matschiner, J. T. (1969). Metabolism of menadione-6,7-3H in the rat. Biochemistry. Available at: [Link]

-

Losito, R., Owen, C. A., Jr, & Flock, E. V. (1967). Metabolism of [14C]menadione. Biochemistry. Available at: [Link]

-

Thijssen, H. H., et al. (2006). Menadione is a metabolite of oral vitamin K. PubMed. Available at: [Link]

-

da Rocha, A. B., et al. (2020). Menadione: a platform and a target to valuable compounds synthesis. Molecules. Available at: [Link]

-

Hong, S. K., et al. (1997). Metabolism and cytotoxicity of menadione and its metabolite in rat platelets. Toxicology and Applied Pharmacology. Available at: [Link]

-

Covance. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Covance. Available at: [Link]

-

Kim, Y. J., et al. (2014). Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Kester, M. V., et al. (2007). Vitamin K3 (menadione)-induced oncosis associated with keratin 8 phosphorylation and histone H3 arylation. The Journal of Biological Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Albano, E., et al. (1996). Menadione-induced DNA fragmentation without 8-oxo-2'-deoxyguanosine formation in isolated rat hepatocytes. FEBS Letters. Available at: [Link]

-

d'Uscio, L. V., et al. (2001). Menadione induces endothelial dysfunction mediated by oxidative stress and arylation. Hypertension. Available at: [Link]

-

ElSohly, M. A., & Salamone, S. J. (1999). Cannabinoids analysis: analytical methods for different biological specimens. Forensic Science Review. Available at: [Link]

-

Boston University. (2020). High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid p. OpenBU. Available at: [Link]

-

Ciolino, L. A., et al. (2021). Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol. Molecules. Available at: [Link]

-

Jones, A. A., et al. (2024). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]

Sources

- 1. What is the mechanism of Menadione? [synapse.patsnap.com]

- 2. Menadione | Thrombin | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 8. This compound | C11H8O2 | CID 53442274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cambridge.org [cambridge.org]

- 11. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Menadione - Wikipedia [en.wikipedia.org]

- 13. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The toxicity of menadione and mitozantrone in human liver-derived Hep G2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Menadione induces endothelial dysfunction mediated by oxidative stress and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Metabolism of [14C]menadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The toxicity of menadione (2-methyl-1,4-naphthoquinone) and two thioether conjugates studied with isolated renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 23. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol [mdpi.com]

- 26. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cardiac and renal toxicity of menadione in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Menadione-induced DNA fragmentation without 8-oxo-2'-deoxyguanosine formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Menadione-d8

Introduction: The Critical Role of Stability in Research Applications of Menadione-d8

This compound, the deuterated analog of Menadione (Vitamin K3), serves as an indispensable tool in biomedical and pharmaceutical research. It is frequently employed as an internal standard for the quantification of Menadione in biological matrices via mass spectrometry, and in metabolic studies to trace the biotransformation of Vitamin K analogs.[1][2] The integrity of experimental data derived from these applications is fundamentally reliant on the chemical stability of this compound. Degradation of the standard can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised study outcomes.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and robust analytical methodologies for assessing its integrity. We will delve into the underlying chemical principles of its degradation, the impact of deuteration on its stability profile, and provide field-proven protocols for its handling and analysis.

Physicochemical Properties and the Impact of Deuteration

Menadione is a synthetic naphthoquinone characterized by a bright yellow crystalline appearance and poor water solubility.[1] The introduction of eight deuterium atoms into the Menadione structure—substituting hydrogens on both the aromatic ring and the methyl group—imparts a higher mass and subtly alters its physicochemical properties.

The primary influence of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher dissociation energy than a carbon-hydrogen (C-H) bond.[3][4][5] Consequently, chemical reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound.[6][7] This effect is particularly relevant for metabolic stability, where enzymatic (e.g., Cytochrome P450) oxidation of C-H bonds is often a primary clearance mechanism.[6] For this compound, this enhanced stability makes it an excellent internal standard, as it is less susceptible to metabolic degradation during sample processing and analysis.

While direct experimental data on the physicochemical properties of this compound is scarce, theoretical principles and data from other deuterated aromatic compounds suggest the following effects:

| Property | Menadione (C₁₁H₈O₂) | This compound (C₁₁D₈O₂) | Rationale for Change |

| Molar Mass | 172.18 g/mol | ~180.23 g/mol | Addition of 8 neutrons. |

| Melting Point | 105-107 °C[1] | Expected to be slightly lower | Deuteration can disrupt crystal lattice packing and intermolecular forces, often leading to a modest decrease in melting point.[3] |

| Lipophilicity (logP) | ~2.2 | Expected to be slightly lower | The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a minor decrease in lipophilicity.[8] |

| Aqueous Solubility | ~160 mg/L (at 30°C)[1] | Expected to be slightly higher | A decrease in lipophilicity and altered crystal lattice energy may lead to a marginal increase in aqueous solubility.[3] |

Degradation Pathways of the Menadione Core Structure

The stability of this compound is intrinsically linked to the chemical reactivity of its core 1,4-naphthoquinone structure. The primary degradation pathways are driven by light, pH, and oxidative stress. Understanding these mechanisms is crucial for designing appropriate storage and handling protocols.

Photodegradation

Menadione is highly susceptible to degradation upon exposure to light, particularly UV radiation.[9][10] The naphthoquinone ring system can absorb UV light, promoting it to an excited state. This can initiate several degradation reactions, including:

-

Photoreduction: In the presence of a hydrogen donor, the excited menadione can be reduced to a semiquinone radical, which can then participate in further reactions or redox cycling.[11]

-

Epoxidation: The double bond in the quinone ring is susceptible to photo-oxidation, leading to the formation of Menadione-2,3-epoxide .[11][12] This is a significant degradation product.

-

Dimerization: Excited-state menadione molecules can react with each other, leading to the formation of photodimers.

The consequence of photodegradation is a significant loss of the parent compound. Studies on non-deuterated menadione have shown that solutions in clear glass flasks can lose up to 80% of their strength within 3 hours of exposure to daylight.[8]

Caption: Simplified workflow of this compound photodegradation.

pH-Dependent Degradation (Hydrolysis)

Menadione is notably unstable under alkaline conditions.[10][13] The presence of hydroxide ions can catalyze the decomposition of the naphthoquinone ring. While the exact mechanism is complex, it is understood that nucleophilic attack by hydroxide on the electron-deficient quinone ring initiates a series of reactions leading to cleavage of the ring structure. Base-catalyzed degradation is reported to be rapid at a pH above 9.[8]

Conversely, menadione exhibits greater stability in neutral to slightly acidic conditions.

Oxidative Degradation

The 1,4-naphthoquinone structure of menadione makes it susceptible to oxidation. In biological systems, this can occur via enzymatic processes or through redox cycling, which generates reactive oxygen species (ROS) like superoxide anions.[14][15] In a laboratory setting, exposure to strong oxidizing agents (e.g., hydrogen peroxide) or even atmospheric oxygen over long periods can lead to degradation. The primary product of this oxidative stress is often Menadione-2,3-epoxide .[11]

Caption: Major degradation pathways for the Menadione core structure.

Recommended Storage and Handling Conditions

Based on the inherent chemical instabilities of the menadione structure, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.

Storage of Solid Material

For long-term storage, solid this compound should be stored under the following conditions:

-

Temperature: -20°C is the standard recommended temperature. Some suppliers indicate stability for ≥ 4 years under these conditions. Storage at 2-8°C may be suitable for short-term use, but for periods exceeding a few weeks, -20°C provides superior protection against thermal degradation.

-

Light: Protect from all light sources. Store the material in an amber vial and place it inside a secondary container (e.g., a box) to eliminate light exposure.

-

Atmosphere: Store in a tightly sealed container to minimize exposure to atmospheric moisture and oxygen. For highly sensitive applications, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

-

Environment: Store in a dry, well-ventilated area away from strong bases, reducing agents, and oxidizing agents.[16]

Handling and Preparation of Solutions

When preparing solutions of this compound for use as standards or in experiments, the following precautions are critical:

-

Solvent Selection: this compound is sparingly soluble in ethanol and DMSO. For analytical standards, use HPLC-grade or MS-grade solvents. Be aware that alcoholic solutions, while relatively stable, should still be protected from light.

-

Light Protection: All solution preparation and handling should be performed under subdued light conditions. Use amber glassware or foil-wrapped containers for all solutions.

-

pH Control: Avoid alkaline conditions. If aqueous buffers are used, ensure the pH is neutral or slightly acidic.

-

Storage of Solutions: Stock solutions should be stored at -20°C or below (-80°C is preferable for long-term storage) in tightly sealed amber vials.[17] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[17] Working solutions should be prepared fresh daily if possible.

| Condition | Solid this compound | This compound Solutions | Justification |

| Temperature | -20°C (Long-term) | -20°C to -80°C | Minimizes thermal degradation kinetics. |

| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) | Prevents photodegradation, a primary degradation pathway.[8] |

| pH | N/A (Store away from bases) | Neutral to slightly acidic | Menadione is rapidly destroyed by alkaline solutions.[10][13] |

| Atmosphere | Tightly sealed container | Tightly sealed, consider inert gas | Minimizes oxidation and exposure to moisture. |

| Freeze/Thaw | N/A | Avoid repeated cycles | Repeated cycles can introduce moisture and accelerate degradation in solution.[17] |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when using a new batch or after prolonged storage, it is essential to perform stability-indicating analyses. This typically involves a forced degradation study coupled with a validated chromatographic method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the specificity of the analytical method.[6][18]

Objective: To generate potential degradation products of this compound and demonstrate the analytical method's ability to separate them from the parent peak.

Materials:

-

This compound

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

UV Chamber (for photostability)

-

Oven or water bath (for thermal stability)

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Set up Stress Conditions: For each condition, use a portion of the stock solution. Include a control sample (protected from stress) for comparison.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

-

Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 24 hours.

-

Photolytic Degradation: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A dark control wrapped in foil should be stored under the same temperature conditions.

-

-

Sample Analysis: After exposure, dilute all samples (including the control) to a suitable concentration (e.g., 20 µg/mL) with the mobile phase and analyze immediately using the stability-indicating HPLC method described below.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC-UV Method

This method is adapted from established protocols for menadione and its derivatives and is designed to separate the parent this compound peak from potential degradation products.[19][20]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 262 nm.

-

Injection Volume: 20 µL.

Procedure:

-

System Suitability: Before sample analysis, inject a standard solution of this compound (e.g., 20 µg/mL) multiple times (n=5). The system is suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%.

-

Analysis of Stressed Samples: Inject the prepared samples from the forced degradation study.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify any new peaks that appear in the stressed samples; these are potential degradation products.

-

The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.

-

Assess peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting impurities.

-

Calculate the percentage of degradation in each condition.

-

Conclusion and Best Practices Summary

The chemical stability of this compound is a critical parameter that underpins its reliable use in research. Its susceptibility to photodegradation and alkaline hydrolysis are the most significant liabilities. The inherent stability conferred by the kinetic isotope effect due to deuteration primarily enhances its resistance to metabolic breakdown, but the core naphthoquinone structure remains vulnerable to environmental stressors.

To ensure the highest data quality, researchers, scientists, and drug development professionals must adhere to strict storage and handling protocols.

Key Takeaways:

-

Store Solid: At -20°C , protected from light in a tightly sealed container.

-

Store Solutions: At -20°C or -80°C , in single-use aliquots in amber vials.

-

Handling: Use subdued lighting, avoid alkaline conditions, and use high-purity solvents.

-

Validation: Periodically verify the integrity of the compound using a validated stability-indicating HPLC method, especially for long-term studies or when using older batches.

By implementing these measures, the risks of compound degradation can be effectively mitigated, ensuring the accuracy and reproducibility of experimental results.

References

-

Beilstein J. Org. Chem. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]

-

Wikipedia. (n.d.). Menadione. Source: [Link]

-

ResearchGate. (2020). Technology for the industrial production of K3 series vitamins based on menadione. Source: [Link]

-

Beilstein Journals. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]

-

PubMed. (1975). Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione. Source: [Link]

-

Alpha Chemika. (2020). Certificate of Analysis - Menadione. Source: [Link]

-

Beilstein Journals. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]

-

PubMed. (2017). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Source: [Link]

-

SynZeal. (n.d.). Phytonadione Photodegradant Impurity. Source: [Link]

-

ResearchGate. (2017). (PDF) Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Source: [Link]

-

National Institutes of Health. (2013). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Source: [Link]

-

MDPI. (2013). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Source: [Link]

-

ResearchGate. (2013). Determination and stability of menadione. Source: [Link]

-

OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Source: [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Source: [Link]

-

MDPI. (2019). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Source: [Link]

-

PubChem. (n.d.). Menadione. Source: [Link]

-